1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core. Its structure includes a methyl group at the 1-position and a trifluoromethyl group at the 3-position. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an antibacterial agent due to its interaction with specific enzymes involved in bacterial cell wall synthesis.
The compound is classified under heterocyclic compounds, specifically within the pyrazolo and pyridine families. It is identified by the chemical registry number 230305-87-0. The presence of the trifluoromethyl group enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research.
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with appropriate reagents under controlled conditions.
Another efficient method utilizes microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. This one-pot multicomponent procedure allows for straightforward synthesis while maintaining high yields .
In industrial settings, the production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include steps such as trifluoromethylation and cyclization reactions, often employing catalysts and specific reaction environments to achieve the desired product.
The molecular formula for 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is C7H6F3N3. The compound features a unique bicyclic structure that incorporates both pyrazole and pyridine rings. The trifluoromethyl group contributes to significant electron-withdrawing effects, influencing the compound's reactivity and stability.
Key structural data include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes a variety of chemical reactions:
Common reagents in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various catalysts. The specific conditions (temperature, pressure, pH) are crucial for achieving desired outcomes .
The mechanism of action for 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine primarily involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor or activator of certain enzymes that are critical in biochemical pathways. For instance, it may inhibit bacterial cell wall synthesis enzymes, leading to antibacterial effects .
The physical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy provide insights into molecular interactions and confirm structural characteristics .
The scientific applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are diverse:
This compound's unique structure and reactivity make it a valuable candidate for further research in drug development and synthetic chemistry applications .
The pyrazolo[4,3-c]pyridine system exhibits two possible tautomeric forms: the 1H-tautomer (aromatic pyrazole) and 2H-tautomer (non-aromatic pyrazole). Computational studies demonstrate a significant energy difference of 37.03 kJ/mol (∼9 kcal/mol) favoring the 1H-tautomer in unsubstituted systems [3]. This preference arises from the preservation of aromaticity in both rings, enabling complete π-electron delocalization across the bicyclic system. In the 1H-configuration, the pyrazole ring maintains its 6π-electron aromatic system while the pyridine ring retains its 6π-electron aromaticity, creating a fully conjugated bicyclic aromatic system [3].
Table 1: Tautomeric Energy Differences in Pyrazolo[4,3-c]pyridine Systems
Tautomer | Relative Energy (kJ/mol) | Aromaticity Status | Key Stabilizing Factor |
---|---|---|---|
1H-Tautomer | 0 (reference) | Full aromaticity in both rings | Complete π-delocalization |
2H-Tautomer | +37.03 | Disrupted pyrazole aromaticity | Peripheral conjugation only |
DFT calculations further reveal that N1-methylation locks the system in the 1H-tautomeric form, eliminating tautomeric ambiguity while enhancing molecular planarity. This stabilization is critical for biological applications where consistent binding orientation is required. The aromatic character confers substantial resonance energy (∼170 kJ/mol), explaining the negligible population of the 2H-tautomer (<1%) at room temperature [3]. In contrast, partially saturated analogs (e.g., 4,5,6,7-tetrahydro derivatives) exhibit greater tautomeric flexibility due to loss of pyridine ring aromaticity [6].
The trifluoromethyl (-CF₃) group at C3 exerts profound electronic effects on the pyrazolo[4,3-c]pyridine core. Spectroscopic and computational analyses reveal:
Table 2: Electronic Parameters of 3-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine
Position | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹J(C,F) (Hz) | Electrostatic Potential (a.u.) |
---|---|---|---|---|
CF₃ | -60.8 to -61.9 | 120.2-121.2 | 269.6-270.6 | +0.27 |
C3 | - | 142.5 (q, J = 40 Hz) | - | +0.41 |
C4 | - | 152.8 | - | -0.19 |
The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Ortho-effects from the -CF₃ group include through-space coupling with H4 (⁵J₅Fₕ = 0.5–0.9 Hz) and protection against hydrolytic degradation (t₁/₂ > 24h in pH 10 buffer vs <4h for azaindole analogs) [7]. This stability-profile dichotomy enables selective functionalization strategies unattainable with other electron-withdrawing groups.
Regiochemical divergence between these isomers significantly impacts their synthetic manipulation and biological interactions:
Table 3: Regioselectivity Comparison in Key Transformations
Reaction Type | Pyrazolo[4,3-c]pyridine | Pyrazolo[3,4-b]pyridine | Key Differentiating Factor |
---|---|---|---|
Sonogashira Coupling | C5-Cl activation > C7-Cl (krel = 8.3) | C4-Cl activation > C6-Cl (krel = 3.7) | Enhanced C5 activation via through-space N⋯Cl interaction |
Nucleophilic Aromatic Substitution | 3-CF₃ displacement (140°C) | No reaction below 180°C | Reduced LUMO energy (-2.37 eV vs -1.98 eV) |
Oxime Cyclization | Exclusive 6-endo-dig (95%) | 6-endo-dig (65%) + 5-exo-dig (35%) | Conformational restriction from ring fusion geometry |
The topological constraint from the [4,3-c] fusion creates a shallower curvature at the fusion bond (134.7° vs 127.5° in [3,4-b] isomers), reducing steric hindrance at C5/C7 positions. This geometric difference explains the divergent regiochemistry observed in Diels-Alder reactions and metalation processes [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3